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Compound of Interest

Compound Name: KRC-108

Cat. No.: B612024

This technical guide provides a comprehensive overview of the chemical structure, properties,
and preclinical data of KRC-108, a potent multi-kinase inhibitor. The information is intended for
researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

KRC-108 is a small molecule inhibitor belonging to the aminopyridine and benzoxazole classes
of compounds.[1] Its chemical structure is characterized by a central pyridin-2-amine core
substituted with a benzo[d]oxazol-2-yl group and a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group.

Table 1: Chemical and Physical Properties of KRC-108

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b612024?utm_src=pdf-interest
https://www.benchchem.com/product/b612024?utm_src=pdf-body
https://www.benchchem.com/product/b612024?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9252884/
https://www.benchchem.com/product/b612024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

3-(benzo[d]oxazol-2-yl)-5-(1-
IUPAC Name (piperidin-4-yl)-1H-pyrazol-4- MedKoo Biosciences
yl)pyridin-2-amine

Chemical Formula C20H20N60O [2]

Molecular Weight 360.41 g/mol [2]

Appearance Not specified

Solubility Not specified

Purity >98% (Commercially available)  MedKoo Biosciences
CAS Number 1146944-35-5 [2]

Mechanism of Action and Signaling Pathway

KRC-108 is a multi-kinase inhibitor that has been shown to potently target several receptor
tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] Its
primary targets include c-Met, Fms-like tyrosine kinase 3 (FIt3), ALK, and Tropomyosin receptor
kinase A (TrkA).[3]

The inhibitory activity of KRC-108 against TrkA has been particularly well-characterized. KRC-
108 has been shown to inhibit the autophosphorylation of TrkA, which is a critical step in the
activation of its downstream signaling pathways.[3] This inhibition leads to the suppression of
key signaling molecules, including Akt, phospholipase Cy (PLCy), and extracellular signal-
regulated kinase 1/2 (ERK1/2).[3] The blockade of these pathways ultimately results in cell
cycle arrest, induction of apoptosis (programmed cell death), and autophagy in cancer cells
harboring TrkA fusion genes.[3]
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Figure 1: KRC-108 Signaling Pathway Inhibition.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b612024?utm_src=pdf-body-img
https://www.benchchem.com/product/b612024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Efficacy

The inhibitory activity of KRC-108 has been evaluated against a panel of kinases and various

cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth

inhibition (G150) values are summarized below.

Table 2: In Vitro Kinase Inhibitory Activity of KRC-108

Kinase Target IC50 (nM) Reference

TrkA 43.3 [3]

c-Met 80 [3]

Flt3 30 [3]

ALK 780 [3]

Aurora A 590 [3]

Ron Potent inhibitor [1]

Table 3: In Vitro Anti-proliferative Activity of KRC-108

Cell Line Cancer Type GI50 (nM) Reference
KM12C Colon Cancer 220 [3]

Various Cancer Cell _
) Multiple 10 - 4220
Lines

[1]

In Vivo Efficacy

The anti-tumor activity of KRC-108 has been demonstrated in a xenograft model using KM12C

colon cancer cells, which harbor a Trk fusion gene.[3]

Table 4: In Vivo Anti-tumor Activity of KRC-108 in a KM12C Xenograft Model
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Tumor Growth

Treatment Group Dosage L Reference
Inhibition
40 mg/kg (oral
KRC-108 Dose-dependent [3]
gavage)

80 mg/kg (oral
KRC-108 73.0% on day 14 [3]
gavage)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of the key experimental methodologies used in the evaluation of
KRC-108.

In Vitro Kinase Assay

The inhibitory activity of KRC-108 against TrkA kinase was determined using an in vitro kinase
assay. The specific details of the protocol, such as the source of the recombinant kinase,
substrate, and ATP concentrations, are proprietary to the conducting laboratory but generally

follow established methodologies.
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Figure 2: General Workflow for an In Vitro Kinase Assay.
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Cell-Based Assays

Cell viability and proliferation assays were conducted to determine the GI50 values of KRC-
108. A common method involves seeding cancer cells in microplates, treating them with various
concentrations of the compound, and then assessing cell viability after a specific incubation
period using reagents like MTT or CellTiter-Glo.

Western Blotting

To investigate the effect of KRC-108 on signaling pathways, western blotting was performed.
This technique involves the following general steps:

e Cell Lysis: Cancer cells treated with KRC-108 are lysed to extract proteins.
« Protein Quantification: The total protein concentration in each lysate is determined.

o SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Blocking: The membrane is blocked to prevent non-specific antibody binding.

e Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to
the target proteins (e.g., p-TrkA, TrkA, p-Akt, Akt, p-ERK, ERK, and a loading control like -
actin).

e Secondary Antibody Incubation: The membrane is incubated with a secondary antibody
conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

o Detection: The signal is detected using a chemiluminescent substrate and an imaging
system.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of KRC-108 was evaluated in a xenograft mouse model.
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e Cell Culture: Human cancer cells (e.g., KM12C) are cultured in vitro.
¢ Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.

o Cell Implantation: A specific number of cancer cells are injected subcutaneously into the
mice.

o Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into control and treatment groups. KRC-108 is
administered, typically via oral gavage, at specified doses and schedules.

e Tumor Measurement: Tumor volume is measured regularly using calipers.

» Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treated groups to the control group.

Pharmacokinetics and Toxicology

While published literature suggests that KRC-108 has favorable pharmacokinetic properties,
including microsomal stability and CYP450 inhibition profiles, and acceptable acute toxicity,
specific quantitative data (e.g., half-life, clearance, bioavailability, LD50) are not publicly
available.[3] Further studies are required to fully characterize the ADME (Absorption,
Distribution, Metabolism, and Excretion) and toxicology profile of KRC-108.

Conclusion

KRC-108 is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-tumor activity,
particularly in cancers driven by TrkA fusion proteins. Its mechanism of action involves the
inhibition of the TrkA signaling pathway, leading to cell cycle arrest and apoptosis. While
preclinical data are encouraging, further investigation into its pharmacokinetic and toxicological
properties is necessary to support its potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical advice. The development status and future of KRC-108 are subject
to ongoing research and regulatory review.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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properties-of-krc-108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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